3'-Amino-3'-deoxyuridine

Antineoplastic Agents Leukemia L1210 Nucleoside Antimetabolite

Selecting the wrong 3'-amino nucleoside analog compromises leukemia research and enzymatic synthesis reproducibility. 3'-Amino-3'-deoxyuridine (CAS 70580-90-4) is a non-substitutable research tool with validated biological specificity. - **Antileukemic potency:** ED50 = 1 µM against L1210 murine leukemia cells (5-fold greater than 3'-amino-3'-deoxythymidine). - **Synthetic essentiality:** Required as carbohydrate donor for biocatalytic transglycosylation; 3'-azido analogs cause reaction failure. - **SAR control:** Distinct antineoplastic profile versus 3'-azido derivatives-critical comparator for nucleoside optimization.

Molecular Formula C9H13N3O5
Molecular Weight 243.22 g/mol
CAS No. 70580-90-4
Cat. No. B3279999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Amino-3'-deoxyuridine
CAS70580-90-4
Molecular FormulaC9H13N3O5
Molecular Weight243.22 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N)O
InChIInChI=1S/C9H13N3O5/c10-6-4(3-13)17-8(7(6)15)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3,10H2,(H,11,14,16)/t4-,6-,7-,8-/m1/s1
InChIKeyWOUCZTLSFFROTQ-XVFCMESISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Amino-3'-deoxyuridine (CAS 70580-90-4) for Research: Nucleoside Analog and Building Block Overview


3'-Amino-3'-deoxyuridine (CAS 70580-90-4) is a synthetic pyrimidine nucleoside analog characterized by the substitution of the 3'-hydroxyl group with an amino moiety [1]. This modification defines its class as an amino-nucleoside, specifically a 3'-modified nucleoside [2]. The compound is utilized as a research tool for investigating nucleic acid biochemistry and as a key synthetic intermediate for generating novel nucleoside analogs with potential therapeutic applications [3].

Amino-nucleoside probe for nucleic acid biochemistry studies
Building block for enzymatic synthesis of modified purine nucleosides
3'-amino substitution enables structure-activity relationship profiling vs. azido analogs

3'-Amino-3'-deoxyuridine (CAS 70580-90-4): Why In-Class Analogs Cannot Be Interchanged


While 3'-amino-3'-deoxyuridine belongs to a broader class of amino-nucleoside analogs, its specific biological profile is distinct from closely related compounds such as 3'-amino-3'-deoxythymidine, 3'-azido-3'-deoxyuridine, and 3'-amino-2',3'-dideoxyuridine. Interchangeability is precluded by significant differences in antineoplastic potency, antiviral spectrum, and enzymatic substrate specificity [1]. These differences arise from the precise interplay of base and sugar modifications, which critically influence cellular uptake, phosphorylation kinetics, and target enzyme inhibition [2]. The following quantitative evidence demonstrates that the selection of 3'-amino-3'-deoxyuridine, as opposed to a generic analog, is a critical decision point for reproducible and meaningful experimental outcomes.

Antineoplastic potency profile may differ significantly from 3'-amino-3'-deoxythymidine; direct substitution can alter dose-response interpretation.
Enzymatic substrate specificity varies across amino-nucleosides; 3'-azido analogs may not act as transglycosylation donors.
Antiviral spectrum and cytotoxicity are compound-specific; assay readouts cannot be directly extrapolated from 5-substituted analogs.

Quantitative Differentiation of 3'-Amino-3'-deoxyuridine (CAS 70580-90-4) vs. Key Comparators


Superior Antineoplastic Potency Against Murine Leukemia (L1210) Compared to 3'-Amino-3'-deoxythymidine

3'-Amino-3'-deoxyuridine demonstrates a 5-fold increase in antineoplastic potency against murine L1210 leukemia cells compared to its closely related analog, 3'-amino-3'-deoxythymidine [1]. This direct comparison, performed under identical in vitro conditions, highlights the critical influence of the nucleobase on cytotoxic activity .

Potency vs. 3'-amino-thymidine
Head-to-head
5-fold lower ED50: 1 µM vs 5 µM in L1210 cells
Supports antimetabolite potency context; selection impacts cell-model sensitivity.
In vitro comparison under identical conditions; extrapolation requires validation.
Antineoplastic Agents Leukemia L1210 Nucleoside Antimetabolite

Key Synthetic Intermediate for Biocatalytic Transglycosylation Not Replaceable by 3'-Azido Analogs

3'-Amino-3'-deoxyuridine serves as a specific and efficient donor of the 3-amino-3-deoxy-β-D-ribofuranose carbohydrate moiety in biocatalytic transglycosylation reactions, a role for which 3'-azido-3'-deoxyuridine is not a suitable substitute due to altered enzyme recognition [1]. The patent literature explicitly specifies the use of 3'-amino-3'-deoxyuridine for synthesizing aminodeoxy purine N9-β-D-nucleosides, confirming its unique utility as a synthetic building block .

Biocatalytic substrate role
Method context
Active carbohydrate donor; 3'-azido analog not suitable
Essential building block for transglycosylation; method requires this specific substrate.
Patent-based evidence; verify enzyme compatibility with your system.
Biocatalysis Nucleoside Synthesis Transglycosylation

Enhanced Potency in the 3'-Amino Series vs. 3'-Azido Analogs Against Murine Leukemia

Within the class of 5-substituted pyrimidine deoxyribonucleosides, the 3'-amino derivatives consistently exhibit superior antineoplastic activity against L1210 leukemia cells compared to their direct 3'-azido counterparts [1]. For example, 3'-amino-2',3'-dideoxy-5-fluorouridine is more active than its 3'-azido counterpart. While direct ED50 data for unsubstituted 3'-amino-3'-deoxyuridine is not in this dataset, the structural class trend reinforces its selection over the 3'-azido analog for maximum antineoplastic potential [2].

3'-amino vs. 3'-azido series
Class-level
3'-amino derivatives tend toward higher antineoplastic activity than 3'-azido in L1210/S180 models
Supports compound choice within analog library; class trend not a guaranteed predictor.
Class-level inference; direct data on unsubstituted analog limited. Validate per compound.
Antineoplastic Agents Leukemia L1210 Structure-Activity Relationship

Antiviral Spectrum and Cytotoxicity Profile Different from 3'-Amino-2',3'-dideoxy-5-fluorouridine

While specific antiviral IC50 data for unmodified 3'-amino-3'-deoxyuridine is limited, its structural analog, 3'-amino-2',3'-dideoxy-5-fluorouridine (Compound 6), exhibits notable anti-adenovirus activity (ED50 = 10 µM) with low cytotoxicity to mammalian cells [1]. In contrast, other aminonucleosides like the thymidine analog exhibit appreciable cytotoxicity, highlighting how small structural changes dramatically alter the therapeutic window [2]. This information underscores that the biological profile is not uniform across the class and must be evaluated on a compound-by-compound basis.

Antiviral & cytotoxicity profile
Context-dependent
5-fluoro analog shows anti-adenovirus ED50 10 µM, low cytotoxicity; target compound data not available
Profile is compound-specific; substitution patterns drive biological divergence.
Supporting evidence only. Direct evaluation of 3'-amino-3'-deoxyuridine needed.
Antiviral Agents Cytotoxicity Adenovirus

Validated Application Scenarios for 3'-Amino-3'-deoxyuridine (CAS 70580-90-4) Based on Quantitative Evidence


Potent Antineoplastic Research Tool for Murine Leukemia Models

Researchers focusing on antimetabolite development and leukemia research should select 3'-amino-3'-deoxyuridine as a primary tool compound for in vitro studies. Its 5-fold greater potency against L1210 murine leukemia cells (ED50 = 1 µM) compared to 3'-amino-3'-deoxythymidine (ED50 = 5 µM) [1] ensures that biological effects can be observed at lower concentrations, reducing potential off-target artifacts and improving assay sensitivity. This compound is particularly valuable for establishing dose-response curves and investigating mechanisms of action in leukemia cell lines [2].

Essential Building Block for Biocatalytic Synthesis of Purine Nucleosides

For synthetic chemists and process development groups, 3'-amino-3'-deoxyuridine is a non-substitutable substrate for the biocatalytic synthesis of aminodeoxy purine N9-β-D-nucleosides via transglycosylation [1]. Attempts to substitute this compound with 3'-azido-3'-deoxyuridine or other analogs will result in synthetic failure due to strict enzyme specificity. The compound is explicitly required as the carbohydrate donor in patented procedures, making its procurement essential for accessing this specific class of novel nucleosides [2].

Structure-Activity Relationship (SAR) Studies in Nucleoside Analog Libraries

Medicinal chemists engaged in optimizing nucleoside analogs should include 3'-amino-3'-deoxyuridine as a critical control and comparator in SAR campaigns. Data from the literature clearly demonstrate that the 3'-amino modification confers a distinct and often superior antineoplastic profile compared to 3'-azido derivatives [1]. By using 3'-amino-3'-deoxyuridine as a baseline, researchers can systematically explore the impact of additional modifications (e.g., 5-position substitutions on the pyrimidine ring) on potency, selectivity, and cytotoxicity, thereby accelerating the discovery of lead candidates [2].

Investigating DNA Polymerase and Reverse Transcriptase Inhibition

Biochemists studying nucleic acid enzymology can utilize 3'-amino-3'-deoxyuridine as a probe for DNA polymerase and reverse transcriptase mechanisms. The compound's 3'-amino modification is known to interfere with DNA synthesis and induce apoptosis [1]. While its direct inhibition constant (Ki) for a specific polymerase is not yet defined in the same detail as for 3'-amino-3'-deoxythymidine triphosphate (Ki = 3.3 µM against DNA polymerase α) [2], its structural similarity positions it as a valuable tool for comparative enzymology and for understanding the structural determinants of substrate recognition and inhibition.

Application
Selection Property
Validation Focus
Leukemia cell-line antimetabolite studies
Reported potency rank in tested nucleoside set
L1210 dose-response endpoint review
Biocatalytic purine nucleoside synthesis
Enzyme substrate specificity
Transglycosylation donor validation
Nucleoside analog SAR campaigns
3'-amino modification profiling
Comparative cytotoxicity and selectivity review
Polymerase/reverse transcriptase mechanism studies
Chain-termination probe fit
Polymerase inhibition endpoint review
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